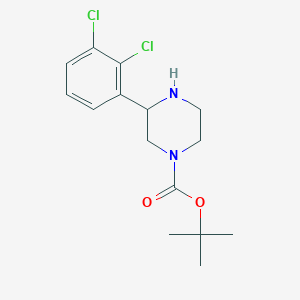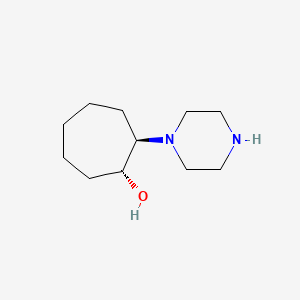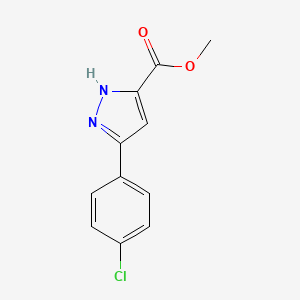
1-Boc-3-(2,3-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Boc-3-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The synthesis of “this compound” involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) substituted with two chlorine atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis from 1,2-diamine derivatives and sulfonium salts . Other reactions include the deprotection of the resulting piperazines with PhSH and subsequent intramolecular cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as a brown oil . It has a density of 1.272g/cm³ at °C . Its melting point is 242 to 244 °C, and its boiling point is 365.1 °C at 760mmHg .Mechanism of Action
Target of Action
The primary targets of 1-Boc-3-(2,3-dichlorophenyl)piperazine are dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
This compound acts as a partial agonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately influence behavior.
Biochemical Pathways
Its close analogue, 3-chlorophenylpiperazine (mcpp), is known to act as a serotonin receptor agonist . Therefore, it’s possible that this compound may also influence serotoninergic pathways, leading to downstream effects on mood and behavior.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex, given its activity at multiple receptor types. Its partial agonism at dopamine D2 and D3 receptors could modulate dopaminergic signaling, potentially influencing mood and behavior .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Boc-3-(2,3-dichlorophenyl)piperazine are not fully understood due to limited research. It is known that the dichlorophenylpiperazine family, to which this compound belongs, can interact with various enzymes and proteins . For instance, 2,3-Dichlorophenylpiperazine, a related compound, has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .
Cellular Effects
The cellular effects of this compound are currently unknown due to limited research. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds like 2,3-Dichlorophenylpiperazine have been shown to act as partial agonists of the dopamine D2 and D3 receptors , suggesting potential binding interactions with these biomolecules.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. 2,3-Dichlorophenylpiperazine, a related compound, is known to be a metabolite of the drug aripiprazole .
Properties
IUPAC Name |
tert-butyl 3-(2,3-dichlorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCGECXOICQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)

![2-Methyl-6-{[1-(3-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2441910.png)



![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)




![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)
